molecular formula C6H4ClNO4S B8803969 2-chloro-5-nitrobenzenesulfinic acid CAS No. 61886-18-8

2-chloro-5-nitrobenzenesulfinic acid

Cat. No.: B8803969
CAS No.: 61886-18-8
M. Wt: 221.62 g/mol
InChI Key: BATQLIHIWSGZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-nitrobenzenesulfinic acid is an organic compound with the molecular formula C6H4ClNO4S. It is a derivative of benzenesulphinic acid, characterized by the presence of a chlorine atom and a nitro group on the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitrobenzenesulfinic acid typically involves the chlorination and nitration of benzenesulphinic acid. One common method includes the reaction of 2-chloro-5-nitrobenzenesulphonic acid with reducing agents such as sodium sulfite under controlled conditions . The reaction is carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and nitration processes. The use of oleum and chlorosulphonic acid in the presence of thionyl chloride is a common approach to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitrobenzenesulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-5-nitrobenzenesulfinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-nitrobenzenesulfinic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve oxidative stress and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitrobenzenesulphonic acid
  • 2-Chloro-5-aminobenzenesulphinic acid
  • 2-Chloro-5-nitrobenzoic acid

Uniqueness

2-chloro-5-nitrobenzenesulfinic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to undergo both reduction and substitution reactions makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

61886-18-8

Molecular Formula

C6H4ClNO4S

Molecular Weight

221.62 g/mol

IUPAC Name

2-chloro-5-nitrobenzenesulfinic acid

InChI

InChI=1S/C6H4ClNO4S/c7-5-2-1-4(8(9)10)3-6(5)13(11)12/h1-3H,(H,11,12)

InChI Key

BATQLIHIWSGZNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-chloro-4-nitrobenzene (476 g, 3.02 mol) in chlorosulfonic acid (1 litre) was stirred and heated at 120° C. for 22 hours. The reaction was cooled to room temperature and was poured slowly with stirring onto ice (10 litres). The resulting dark brown precipitate was filtered, pressed dry, dried in a vacuum desiccators over night and was used without any further purification (770 g). The resulting 2-chloro-5-nitro-benzenesulfonyl chloride was suspended in water and cooled to 0° C. (ice bath). Sodium sulphite (1.9 Kg, 15 mol) was added to the stirred solution by portion (100 g portion and in a manner that the temperature remains under 25° C.). After the addition the mixture was allowed to warm back to room temperature and left stirring for one hour. During that time the pH of the solution was kept at pH 7-8 (Whattman pH paper) by addition of 8 M solution of sodium hydroxide (400 ml). The solution was then diluted with water (6 L) and sodium hydroxide was added to it (8 M, 0.5 L). The resulting mixture was filtered through a sintered funnel (number 3). The filtrate was cooled to 0° C. (ice bath) and acidify with concentrated HCl to pH<1. The brown solution then turn green and a silvery green plates precipitate. The solid was filtered, pressed dry and dried in a vacuum desiccator to give the title compound (213 g, 32%).
Quantity
476 g
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reactant
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1.9 kg
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[Compound]
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solution
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0 (± 1) mol
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reactant
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400 mL
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6 L
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Yield
32%

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